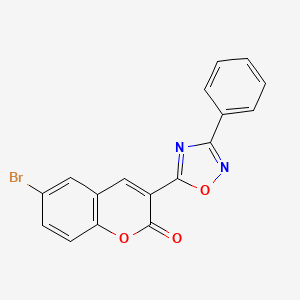

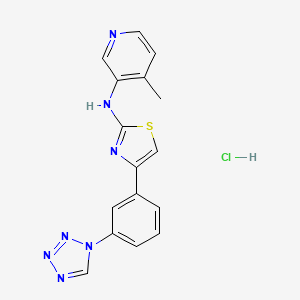

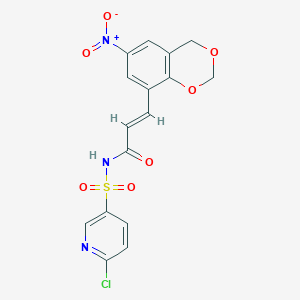

4-(3-(1H-tetrazol-1-yl)phenyl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-(1H-tetrazol-1-yl)phenyl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C16H14ClN7S and its molecular weight is 371.85. The purity is usually 95%.

BenchChem offers high-quality 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characterization and Molecular Interactions

4-(3-(1H-tetrazol-1-yl)phenyl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride exhibits a range of molecular interactions and structural characteristics that are pivotal in scientific research, particularly in the field of crystallography and molecular design. For instance, the study by Böck et al. (2020) elucidates the structural characterization of polymorphic forms of related compounds, demonstrating diverse intermolecular hydrogen bonding patterns and the influence of molecular twisting and π⋯π stacking on crystal structures (Böck et al., 2020). This indicates the compound's relevance in the study of molecular interactions and polymorphism.

Synthesis and Reactivity

The molecule's structure facilitates the synthesis of various derivatives, expanding its utility in chemical synthesis and materials science. Research by Putis et al. (2008) exploits the reactivity of terminal groups for the preparation of tetrazole-containing derivatives (Putis et al., 2008). This underscores the compound's versatility in chemical synthesis, enabling the creation of new materials and molecules with potential applications in various scientific domains.

Antimicrobial and Anticancer Properties

The compound and its derivatives are instrumental in the development of new pharmaceuticals, exhibiting significant antimicrobial and anticancer properties. For example, studies demonstrate the synthesis of novel compounds with promising antimicrobial activities (Abdelhamid et al., 2010) and anticancer evaluation against various human cancer cell lines, showcasing the potential therapeutic applications of these derivatives (Yakantham et al., 2019). This highlights the compound's potential in contributing to advancements in medical research and drug development.

Chemical Analysis and Material Characterization

The compound serves as a foundational structure in the analysis and characterization of novel materials. Investigations into the non-covalent interactions of related compounds provide insights into molecular behavior, essential for material science and engineering (Zhang et al., 2018). Additionally, studies involving the compound in the generation of structurally diverse libraries through alkylation and ring closure reactions highlight its significance in the synthesis and characterization of new materials (Roman, 2013).

Mechanism of Action

Target of action

Similarly, imidazole containing compounds have a broad range of chemical and biological properties .

Mode of action

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Imidazole derivatives also show a wide range of biological activities .

Biochemical pathways

Indole and imidazole derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities .

properties

IUPAC Name |

N-(4-methylpyridin-3-yl)-4-[3-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N7S.ClH/c1-11-5-6-17-8-14(11)19-16-20-15(9-24-16)12-3-2-4-13(7-12)23-10-18-21-22-23;/h2-10H,1H3,(H,19,20);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDOUMOEQMTDHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC2=NC(=CS2)C3=CC(=CC=C3)N4C=NN=N4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-(1H-tetrazol-1-yl)phenyl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B2633609.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2633610.png)

![(3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2633615.png)

![Propan-2-yl-1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate,trans-](/img/structure/B2633616.png)

![Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B2633620.png)

![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2633622.png)

![N-butyl-2-{[3-(4-methoxybenzyl)-6-morpholin-4-yl-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetamide](/img/structure/B2633623.png)

![2-morpholino-5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2633624.png)

![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenethylurea](/img/structure/B2633626.png)